Ibiglustat succinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

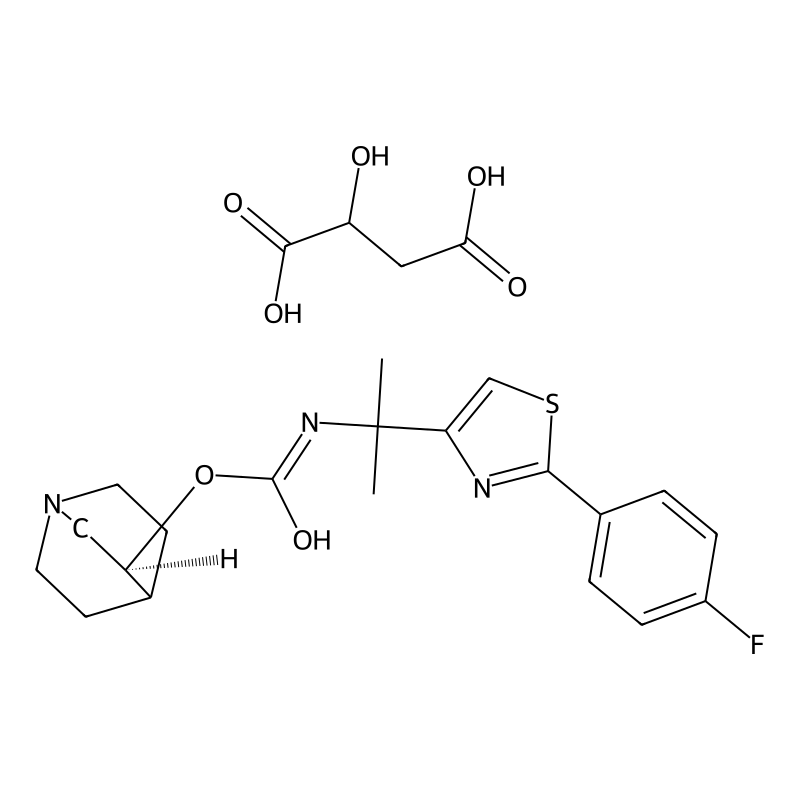

Ibiglustat succinate, also known as GZ/SAR402671 or Venglustat, is a small molecule inhibitor of glucosylceramide synthase, an enzyme critical in the biosynthesis of glycosphingolipids. The compound is primarily developed for the treatment of lysosomal storage disorders, particularly Gaucher disease and other related conditions. Ibiglustat functions by reducing the synthesis of glucosylceramide, which accumulates in the absence of functional glucocerebrosidase, leading to various pathological conditions associated with Gaucher disease and other synucleinopathies .

Ibiglustat succinate interacts with glucosylceramide synthase through competitive inhibition. By binding to the active site of this enzyme, it prevents the conversion of ceramide to glucosylceramide. This inhibition alters the metabolic pathway, leading to decreased levels of glucosylceramide in tissues and subsequently reducing the accumulation seen in Gaucher disease . The chemical structure of Ibiglustat is represented by the molecular formula , indicating its complex composition that facilitates its biological activity .

The primary biological activity of Ibiglustat succinate lies in its role as a glucosylceramide synthase inhibitor. Research has shown that it effectively lowers glycosphingolipid synthesis and has demonstrated potential benefits in treating neurological symptoms associated with Niemann-Pick disease type C. Furthermore, Ibiglustat has been investigated for its effects on Parkinson's disease due to its ability to modulate lipid metabolism and impact neurodegenerative processes .

The synthesis of Ibiglustat involves several organic chemistry techniques, including:

- Starting Materials: The synthesis typically begins with commercially available precursors that contain thiazole and pyrimidine moieties.

- Reactions: Key reactions may include nucleophilic substitutions, cyclizations, and functional group modifications to form the final compound.

- Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing .

Ibiglustat succinate has several applications in clinical settings:

- Treatment of Gaucher Disease: It is utilized for patients who cannot undergo enzyme replacement therapy due to various constraints.

- Neurological Disorders: The compound is being explored for its potential therapeutic effects on progressive neurological symptoms in conditions like Niemann-Pick disease type C and Parkinson's disease.

- Research Tool: As a glucosylceramide synthase inhibitor, it serves as a valuable tool in research aimed at understanding lipid metabolism and related disorders .

Interaction studies have highlighted that Ibiglustat does not only inhibit glucosylceramide synthase but may also influence other metabolic pathways involving sphingolipids. Investigations into its pharmacokinetics and pharmacodynamics have shown that it can modulate cellular responses related to lipid accumulation and inflammation. Additionally, studies suggest that Ibiglustat may interact with various transport proteins, impacting its bioavailability and efficacy .

Ibiglustat succinate shares similarities with other glucosylceramide synthase inhibitors but has unique properties that distinguish it:

| Compound Name | Mechanism of Action | Indications | Unique Features |

|---|---|---|---|

| Miglustat | Inhibits glucosylceramide synthase | Gaucher Disease | Approved for use in certain countries |

| Eliglustat | Inhibits glucosylceramide synthase | Type 1 Gaucher Disease | Requires CYP2D6 metabolizer status testing |

| Venglustat (Ibiglustat) | Inhibits glucosylceramide synthase | Gaucher Disease, Parkinson's Disease | Investigational status for multiple conditions |

Ibiglustat's investigational status for both Gaucher disease and Parkinson's disease highlights its potential versatility compared to Miglustat and Eliglustat, which are more established in specific indications .

Structural Analysis

Molecular Formula (C₂₄H₃₀FN₃O₆S) and Weight (507.57 g/mol)

Ibiglustat succinate exhibits the molecular formula C₂₄H₃₀FN₃O₆S with a corresponding molecular weight of 507.57 grams per mole [1] [3] [4]. The compound represents a 1:1 salt formation between the glucosylceramide synthase inhibitor ibiglustat and succinic acid [1] [7]. The exact mass has been determined to be 507.18 atomic mass units through high-resolution mass spectrometry analysis [4].

The elemental composition analysis reveals the following percentages: carbon comprises 56.79%, hydrogen 5.96%, fluorine 3.74%, nitrogen 8.28%, oxygen 18.91%, and sulfur 6.32% of the total molecular weight [4]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as "Butanedioic acid, compd. with (3S)-1-azabicyclo[2.2.2]oct-3-yl N-[1-[2-(4-fluorophenyl)-4-thiazolyl]-1-methylethyl]carbamate (1:1)" [1] [7].

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₃₀FN₃O₆S |

| Molecular Weight (g/mol) | 507.57 |

| Exact Mass | 507.18 |

| Carbon (%) | 56.79 |

| Hydrogen (%) | 5.96 |

| Fluorine (%) | 3.74 |

| Nitrogen (%) | 8.28 |

| Oxygen (%) | 18.91 |

| Sulfur (%) | 6.32 |

The Chemical Abstracts Service registry number for ibiglustat succinate is 1629063-80-4, which distinguishes it from the free base form (1401090-53-6) [1] [4] [34]. The Simplified Molecular Input Line Entry System representation is expressed as "CC(C)(NC(=O)O[C@@H]1CN2CCC1CC2)c3csc(n3)c4ccc(F)cc4.OC(=O)CCC(=O)O" [4] [6].

Stereochemical Configuration and Chiral Centers

Ibiglustat succinate contains one defined stereocenter with absolute stereochemistry designated as (3S) configuration [3] [4]. The chiral center is located within the 1-azabicyclo[2.2.2]octane ring system, specifically at the 3-position where the carbamate functionality is attached [1] [3]. This stereochemical arrangement is critical for the compound's biological activity as a glucosylceramide synthase inhibitor .

The stereochemical analysis reveals that the compound possesses one chiral center out of one possible stereocenter, with no E/Z geometric isomerism centers present [3]. The optical activity remains unspecified in current literature, though the absolute configuration has been definitively established through synthetic methodologies [3]. The stereochemical integrity is maintained throughout the salt formation process, as evidenced by nuclear magnetic resonance spectroscopy analysis confirming structural consistency [1] [7].

The azabicyclo[2.2.2]octane moiety, commonly known as quinuclidine, contributes significantly to the three-dimensional structure of the molecule . The (3S) configuration ensures proper spatial orientation for interaction with the target enzyme's active site . The fluorophenyl-thiazole substituent maintains a rigid planar geometry that complements the chiral quinuclidine core .

| Stereochemical Property | Value |

|---|---|

| Defined Stereocenters | 1 of 1 |

| Absolute Configuration | (3S) |

| E/Z Centers | 0 |

| Optical Activity | Unspecified |

| Charge | 0 |

Salt Formation and Succinate Counterion Rationale

The formation of ibiglustat succinate follows established pharmaceutical salt development principles where the basic nitrogen atom of the quinuclidine ring forms an ionic interaction with succinic acid [21] [24]. The stoichiometric ratio analysis confirms a 1:1 molecular ratio between ibiglustat (389.49 g/mol) and succinic acid (118.09 g/mol), yielding the observed molecular weight of 507.57 g/mol [34] [35].

Succinic acid represents an optimal counterion choice due to its favorable physicochemical properties in pharmaceutical salt formation [21] [24]. Dicarboxylic acids like succinic acid offer enhanced solubility characteristics and improved crystalline properties compared to monocarboxylic acid counterions [21] [35]. The succinate counterion has been utilized in numerous Food and Drug Administration-approved pharmaceutical salts, demonstrating its safety profile and regulatory acceptance [24].

The salt formation strategy addresses the inherent poor aqueous solubility of the ibiglustat free base by introducing ionizable functionality [21]. This approach represents a well-established method for enhancing the biopharmaceutical properties of weakly basic drug compounds [21] [24]. The 1:1 stoichiometry provides optimal charge neutralization while maintaining chemical stability [35].

| Salt Formation Parameter | Ibiglustat Base | Ibiglustat Succinate |

|---|---|---|

| Molecular Weight (g/mol) | 389.49 | 507.57 |

| Expected 1:1 Salt MW | 507.58 | 507.57 |

| Stoichiometric Ratio | - | 1:1 |

| Solubility in DMSO | ≥75 mg/mL | ≥250 mg/mL |

Physicochemical Properties

Solubility Profile Across pH Ranges

Ibiglustat succinate demonstrates significantly enhanced solubility characteristics compared to the free base form, particularly in dimethyl sulfoxide where it achieves concentrations of at least 250 milligrams per milliliter (492.54 millimolar) [17]. Alternative solubility studies indicate that 50 milligrams per milliliter can be achieved in dimethyl sulfoxide with sonication assistance [13] [17]. The relative density has been predicted at 1.30 grams per cubic centimeter, indicating favorable physicochemical properties for formulation development [13].

The salt formation strategy successfully addresses the inherent solubility limitations of the parent compound through ionic interaction enhancement [21]. The succinate counterion contributes to improved dissolution characteristics through its dicarboxylic acid functionality [21] [24]. While specific pH-dependent solubility data across physiological ranges remains limited in current literature, the ionic nature of the salt suggests pH-dependent solubility behavior typical of pharmaceutical salts [21].

Water solubility data for ibiglustat succinate indicates limited aqueous solubility, as noted in safety documentation [23]. This characteristic is consistent with the compound's lipophilic nature despite salt formation [23]. The enhanced solubility in organic solvents suggests potential for specialized formulation approaches in pharmaceutical development [17].

| Solubility Parameter | Value |

|---|---|

| DMSO Solubility | ≥250 mg/mL (492.54 mM) |

| Alternative DMSO Solubility | 50 mg/mL (128.37 mM) with sonication |

| Water Solubility | Limited |

| Relative Density | 1.30 g/cm³ (predicted) |

Thermal Stability and Degradation Pathways

Ibiglustat succinate exhibits excellent thermal stability under appropriate storage conditions, with powder forms maintaining stability for three years at -20°C and two years at 4°C [1] [7]. Solution stability demonstrates temperature-dependent characteristics, with optimal stability achieved at -80°C for six months and acceptable short-term stability at -20°C for one month [1] [7] [17].

The compound appears as a white to off-white solid powder with high purity levels exceeding 99.92% as determined by liquid chromatography-mass spectrometry analysis [1] [7]. Nuclear magnetic resonance spectroscopy confirms structural integrity and absence of significant degradation products under proper storage conditions [1] [7]. The crystalline nature of the salt form contributes to enhanced physical stability compared to amorphous forms [1].

Thermal analysis using differential scanning calorimetry techniques would provide detailed information about melting behavior and thermal transitions, though specific thermodynamic data remains limited in current literature [18] [20]. The storage recommendations suggest potential sensitivity to elevated temperatures and moisture, necessitating controlled environmental conditions [1] [7] [17].

| Storage Condition | Stability Duration | Temperature | Notes |

|---|---|---|---|

| Powder Storage | 3 years | -20°C | Long-term stability |

| Powder Storage | 2 years | 4°C | Medium-term stability |

| Solution Storage | 6 months | -80°C | Optimal for solutions |

| Solution Storage | 1 month | -20°C | Short-term acceptable |

| Stock Solutions | 6 months | -80°C | Recommended |

| Stock Solutions | 1 month | -20°C | Alternative storage |

Ibiglustat succinate represents a sophisticated glucosylceramide synthase inhibitor whose industrial production requires carefully orchestrated multi-step synthetic processes [1] [2]. The compound, officially designated as compound example 64 in patent WO 2015089067 A1, demonstrates the complexity inherent in manufacturing pharmaceutical intermediates that target specific enzymatic pathways [1] [2].

The industrial synthesis of ibiglustat succinate follows a convergent approach that assembles two major structural components: the thiazole-containing heterocyclic core and the quinuclidine carbamate functionality [3] [4]. This strategic disconnection allows for parallel preparation of key intermediates, thereby optimizing overall production efficiency and enabling scalable manufacturing processes [5] [6].

The primary synthetic route commences with the preparation of the thiazole ring system through a substitution-cyclization reaction starting from 4-fluorobenzothioamide [7] [8]. This fundamental transformation involves the reaction of the thioamide precursor with chloroacetone under basic conditions, typically conducted in ethyl acetate as the reaction medium [7] [8]. The reaction proceeds through nucleophilic attack of the thioamide sulfur on the carbonyl carbon of chloroacetone, followed by intramolecular cyclization to form the thiazole heterocycle [7] [8]. This process achieves yields ranging from 75-85% under optimized conditions [8].

The next critical transformation involves the preparation of the tertiary alcohol intermediate through dimethylation reactions [9]. This step requires precise control of reaction conditions to ensure selective methylation while avoiding over-alkylation or competing side reactions [9]. The dimethylation is typically accomplished using methylating agents under anhydrous conditions with appropriate base catalysis [9].

Carbamate formation represents a pivotal step in the synthetic sequence, employing either traditional carbamoyl chloride methodology or more modern carbonyldiimidazole-mediated coupling procedures [10] [11]. The carbonyldiimidazole approach offers several advantages, including milder reaction conditions, reduced formation of side products, and enhanced functional group compatibility [11]. This transformation proceeds through the initial formation of a carbonylimidazolide intermediate, which subsequently reacts with the nucleophilic alcohol component to yield the desired carbamate linkage [11].

The coupling of the thiazole-containing intermediate with (3S)-quinuclidin-3-ol constitutes the final carbon-carbon bond-forming operation in the synthetic sequence [12]. This esterification reaction requires careful optimization of reaction conditions to maintain the stereochemical integrity of the quinuclidine system while achieving high conversion efficiency [12]. The reaction typically employs activating agents and proceeds under controlled temperature conditions to minimize racemization or other undesired transformations [12].

Salt formation with succinic acid provides the final ibiglustat succinate product with enhanced stability and improved physicochemical properties [4]. The succinate salt formation is conducted under controlled pH conditions at ambient temperature, achieving yields of 85-95% [4]. This transformation not only improves the compound's stability profile but also enhances its handling characteristics and pharmaceutical formulation properties [4].

The industrial synthesis incorporates multiple purification stages, including crystallization and recrystallization processes that ensure the final product meets stringent pharmaceutical purity requirements [3] [4]. These purification methods are designed to remove both organic impurities and inorganic contaminants while maintaining the structural integrity of the active pharmaceutical ingredient [3] [4].

Process optimization studies have demonstrated that careful control of reaction parameters significantly impacts both yield and product quality [13] [5]. Temperature control proves particularly critical, with optimal ranges varying from 0°C to 150°C depending on the specific transformation [13]. Reaction times typically range from 30 minutes to 24 hours, with kinetic monitoring employed to determine optimal conversion endpoints [5].

Solvent selection plays a crucial role in determining both reaction efficiency and environmental impact [13] [11]. Common solvents employed in the industrial synthesis include tetrahydrofuran, dimethylformamide, dichloromethane, and ethyl acetate, each selected based on specific requirements for solubility, reactivity, and downstream processing considerations [13] [11].

The industrial synthesis has been successfully scaled from laboratory quantities to multi-kilogram production levels while maintaining consistent quality standards [14] [15]. This scale-up capability represents a critical factor in the commercial viability of ibiglustat succinate as a therapeutic agent [14] [15]. The manufacturing processes are designed to comply with current Good Manufacturing Practice regulations, ensuring that the final product meets all regulatory requirements for pharmaceutical use [14] [15].

Custom Synthesis Methodologies

Custom synthesis methodologies for ibiglustat succinate encompass a diverse array of advanced synthetic approaches designed to address specific research and development needs [16] [17]. These methodologies extend beyond conventional industrial production routes to provide specialized solutions for analog preparation, process optimization, and derivative synthesis [16] [17].

PROTAC-Related Modifications

The development of Proteolysis Targeting Chimera derivatives based on ibiglustat succinate represents a cutting-edge application of custom synthesis methodologies [18] [19]. These modifications require sophisticated synthetic strategies to introduce appropriate linker attachment points while preserving the essential pharmacophoric elements responsible for glucosylceramide synthase inhibition [18] [19].

Linker attachment point selection demands careful consideration of the ibiglustat structure to identify positions that tolerate modification without compromising target binding affinity [20] [21]. The quinuclidine carbamate region offers particularly attractive opportunities for derivatization, as modifications to the carbamate oxygen or nitrogen atoms can provide appropriate vectors for linker attachment [12] [20]. Site-specific functionalization strategies employ protecting group methodologies to achieve regioselective modifications while maintaining the integrity of other functional groups [20] [21].

Linker length optimization requires systematic synthesis of homologous series containing varying numbers of atoms between the ibiglustat pharmacophore and the E3 ligase binding element [19] [20]. This approach necessitates the preparation of multiple analogs with linkers ranging from short alkyl chains to extended polyethylene glycol units [19] [20]. Structure-activity relationship studies guide the selection of optimal linker lengths that facilitate productive ternary complex formation between the target protein, PROTAC molecule, and E3 ubiquitin ligase [19] [20].

Linker composition represents another critical variable requiring systematic investigation through custom synthesis approaches [19] [21]. Flexible linkers incorporating polyethylene glycol units enhance aqueous solubility and membrane permeability while maintaining conformational freedom necessary for productive protein-protein interactions [19] [21]. Rigid linkers containing aromatic rings, alkyne functionalities, or cyclic scaffolds provide defined spatial orientations that may favor specific binding geometries [19] [21].

Functional group modifications enable the introduction of reactive handles such as azide or alkyne functionalities that facilitate efficient bioconjugation through click chemistry methodologies [18] [21]. These modifications require careful synthetic planning to ensure compatibility with subsequent coupling reactions while maintaining the stability of the ibiglustat core structure [18] [21]. The strategic placement of these reactive groups must consider both synthetic accessibility and the resulting molecular geometry required for effective PROTAC function [18] [21].

Stereochemical considerations assume paramount importance in PROTAC-related modifications, as the ibiglustat scaffold contains a defined stereocenter at the quinuclidine position [12] [20]. Custom synthesis methodologies must employ stereoselective synthetic approaches or chiral auxiliary strategies to maintain the appropriate stereochemical configuration throughout the derivatization process [12] [20]. Any modifications that potentially affect the stereochemical integrity of the molecule require careful validation through analytical methods and biological testing [12] [20].

Stability enhancements represent a crucial aspect of PROTAC development, requiring the incorporation of metabolically stable linkages that resist enzymatic degradation [22] [21]. Custom synthesis approaches address this challenge through the strategic selection of chemical bonds and functional groups that demonstrate enhanced stability in biological environments [22] [21]. These modifications must balance metabolic stability with the need to maintain appropriate physicochemical properties for cellular uptake and target engagement [22] [21].

Stable Isotope-Labeled Derivative Synthesis

The preparation of stable isotope-labeled derivatives of ibiglustat succinate requires specialized synthetic methodologies that incorporate isotopically enriched atoms at specific positions within the molecular structure [23] [24]. These labeled compounds serve critical roles in pharmacokinetic studies, metabolic pathway elucidation, and mechanistic investigations of glucosylceramide synthase inhibition [23] [24].

Deuterium labeling represents the most commonly employed isotopic modification, typically targeting methyl groups and aromatic positions within the ibiglustat structure [25] [24]. The synthesis of deuterated derivatives can proceed through direct hydrogen-deuterium exchange reactions using deuterium oxide or deuterated solvents under appropriate catalytic conditions [26] [24]. Alternative approaches employ deuterated starting materials or reagents to achieve site-specific incorporation of deuterium atoms [25] [24]. The deuteration process requires careful optimization to achieve high levels of isotopic incorporation while maintaining the chemical and biological properties of the parent compound [25] [24].

Carbon-13 labeling demands the use of isotopically enriched starting materials containing the desired ¹³C atoms at specific positions [27] [28]. This approach typically requires the preparation of ¹³C-labeled synthetic intermediates through established organic synthetic routes, followed by their incorporation into the ibiglustat synthetic sequence [27] [28]. The high cost of ¹³C-labeled starting materials necessitates efficient synthetic routes that minimize the number of steps required after isotope introduction [27] [28]. Nuclear magnetic resonance spectroscopy provides the primary analytical method for confirming successful ¹³C incorporation and determining the extent of labeling [27] [28].

Nitrogen-15 labeling targets the nitrogen atoms present in both the quinuclidine ring system and the carbamate functional group [27]. The synthesis of ¹⁵N-labeled derivatives typically employs ¹⁵N-labeled amine precursors or nitrogen-containing reagents in the appropriate synthetic transformations [27]. The quinuclidine nitrogen can be labeled through the use of ¹⁵N-labeled starting materials in the construction of the bicyclic amine system [27]. Carbamate nitrogen labeling requires the use of ¹⁵N-labeled carbonyl sources or amine nucleophiles in the carbamate formation step [27].

Sulfur-34 labeling presents unique synthetic challenges due to the incorporation of the isotope into the thiazole heterocycle [27]. This modification typically requires the use of ³⁴S-labeled thiourea derivatives or other sulfur-containing precursors in the thiazole ring formation process [27]. The heterocyclic nature of the thiazole ring necessitates specialized synthetic approaches that ensure complete incorporation of the isotopic label while maintaining the structural integrity of the heterocycle [27].

Fluorine-18 labeling represents a specialized application primarily utilized for positron emission tomography imaging studies [27]. The short half-life of ¹⁸F (approximately 110 minutes) requires rapid synthetic methodologies that can be completed within timeframes compatible with the radioactive decay [27]. Nucleophilic substitution reactions provide the most common approach for ¹⁸F incorporation, typically targeting the fluorophenyl substituent of the thiazole ring [27]. These syntheses require specialized radioactive facilities and expertise in radiochemical handling procedures [27].

Tritium labeling applications focus primarily on pharmacokinetic tracer studies and mechanistic investigations [27]. Catalytic exchange methods provide the most general approach for tritium incorporation, typically targeting exchangeable hydrogen atoms or positions activated toward hydrogen-tritium exchange [27]. The high specific activity of tritium-labeled compounds enables their use in tracer studies at very low concentrations, providing valuable information about absorption, distribution, metabolism, and excretion processes [27].

The synthesis of isotope-labeled derivatives requires specialized analytical methods to confirm successful isotope incorporation and determine the extent of labeling [27] [26]. Mass spectrometry provides the primary method for confirming isotopic labeling, with the characteristic mass shifts corresponding to the incorporated isotopes [27] [26]. Nuclear magnetic resonance spectroscopy offers complementary information, particularly for ¹³C and ²H labeling, where the isotopic effects on chemical shifts and coupling patterns provide valuable structural confirmation [27] [26].

Quality control considerations for isotope-labeled derivatives encompass both chemical purity and isotopic purity requirements [23] [27]. Chemical purity must meet the same standards applied to non-labeled pharmaceutical compounds, while isotopic purity requires quantification of the extent of isotope incorporation and assessment of any isotopic scrambling or exchange that may have occurred during synthesis [23] [27]. These specialized quality control requirements necessitate the development of analytical methods specifically designed for isotope-labeled compounds [23] [27].